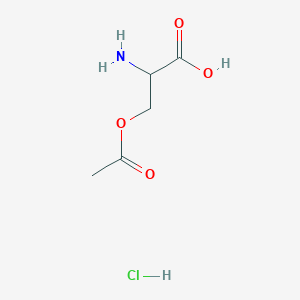

O-Acetyl-D-serine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

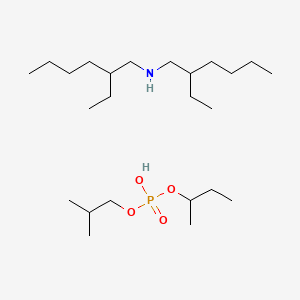

Chlorhydrate d'O-acétyl-D-sérine: est un dérivé de l'acide aminé sérine. Il s'agit d'un composé biochimique important utilisé dans diverses applications de recherche scientifique. Ce composé est connu pour son rôle de précurseur dans la biosynthèse de la cystéine chez les bactéries et les plantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le chlorhydrate d'O-acétyl-D-sérine est généralement synthétisé par acétylation de la D-sérine. Le processus implique la réaction de la D-sérine avec l'anhydride acétique en présence d'un catalyseur tel que l'acide chlorhydrique. Les conditions réactionnelles comprennent généralement le maintien d'une basse température pour éviter la décomposition et la garantie que le mélange réactionnel est agité en continu .

Méthodes de production industrielle: : En milieu industriel, la production de chlorhydrate d'O-acétyl-D-sérine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. La réaction est soigneusement surveillée pour maintenir des conditions optimales et éviter toute réaction secondaire .

Analyse Des Réactions Chimiques

Types de réactions: : Le chlorhydrate d'O-acétyl-D-sérine subit diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe acétyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Hydrolyse: Le composé peut être hydrolysé pour produire de la D-sérine et de l'acide acétique.

Oxydation et réduction: Il peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.

Hydrolyse: Elle est généralement effectuée en présence d'eau et d'un catalyseur tel que l'acide chlorhydrique.

Oxydation et réduction: Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés.

Principaux produits

Hydrolyse: Produit de la D-sérine et de l'acide acétique.

Réactions de substitution: Produit divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie: : Le chlorhydrate d'O-acétyl-D-sérine est utilisé comme élément constitutif dans la synthèse de peptides et d'autres molécules complexes. Il sert de précurseur à la synthèse de la cystéine, un acide aminé essentiel .

Biologie: : En recherche biologique, ce composé est utilisé pour étudier la biosynthèse de la cystéine et d'autres acides aminés contenant du soufre. Il est également utilisé dans l'étude des mécanismes enzymatiques, en particulier ceux impliquant la sérine transacétylase .

Médecine: Il est également utilisé dans l'étude des troubles métaboliques liés au métabolisme des acides aminés .

Industrie: : Dans le secteur industriel, ce composé est utilisé dans la production de divers réactifs biochimiques et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'autres produits chimiques fins .

Mécanisme d'action

Le chlorhydrate d'O-acétyl-D-sérine exerce ses effets principalement par son rôle de précurseur dans la biosynthèse de la cystéine. Le composé est acétylé par l'enzyme sérine transacétylase, et l'O-acétylsérine résultante est ensuite convertie en cystéine par l'enzyme O-acétylsérine (thiol)-lyase. Ce processus implique le transfert d'un groupe sulfure à la sérine acétylée, ce qui conduit à la formation de cystéine et à la libération d'acétate .

Applications De Recherche Scientifique

Chemistry: : O-Acetyl-D-serine hydrochloride is used as a building block in the synthesis of peptides and other complex molecules. It serves as a precursor for the synthesis of cysteine, an essential amino acid .

Biology: : In biological research, this compound is used to study the biosynthesis of cysteine and other sulfur-containing amino acids. It is also used in the study of enzyme mechanisms, particularly those involving serine transacetylase .

Medicine: It is also used in the study of metabolic disorders related to amino acid metabolism .

Industry: : In the industrial sector, this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Mécanisme D'action

O-Acetyl-D-serine hydrochloride exerts its effects primarily through its role as a precursor in the biosynthesis of cysteine. The compound is acetylated by the enzyme serine transacetylase, and the resulting O-acetylserine is then converted to cysteine by the enzyme O-acetylserine (thiol)-lyase. This process involves the transfer of a sulfide group to the acetylated serine, resulting in the formation of cysteine and the release of acetate .

Comparaison Avec Des Composés Similaires

Composés similaires

O-Acétyl-L-sérine: Structure similaire mais diffère par la chiralité de la partie sérine.

N-Acétyl-D-sérine: Un autre dérivé acétylé de la sérine, mais avec le groupe acétyle attaché à l'atome d'azote.

D-Sérine: La forme non acétylée du composé.

Unicité: : Le chlorhydrate d'O-acétyl-D-sérine est unique en raison de son rôle spécifique dans la biosynthèse de la cystéine et de ses applications dans divers domaines de la recherche scientifique. Sa forme acétylée lui permet de participer à des réactions biochimiques spécifiques qui ne sont pas possibles avec les dérivés de sérine non acétylés .

Propriétés

IUPAC Name |

3-acetyloxy-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)

![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)

![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)